5-amino-2-chloro-N-ethylbenzenesulfonamide
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Overview
Description
5-Amino-2-chloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H11ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and an ethyl group attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-ethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: Finally, the sulfonamide nitrogen is ethylated using an alkylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Products include 5-amino-2-hydroxy-N-ethylbenzenesulfonamide or 5-amino-2-alkylamino-N-ethylbenzenesulfonamide.
Oxidation: The major product is 5-nitro-2-chloro-N-ethylbenzenesulfonamide.
Reduction: The major product is this compound.
Scientific Research Applications
5-Amino-2-chloro-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-ethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.
2-Chloro-N-ethylbenzenesulfonamide: Lacks the amino group at the 5th position.
5-Amino-N-ethylbenzenesulfonamide: Lacks the chlorine atom at the 2nd position.
Uniqueness
5-Amino-2-chloro-N-ethylbenzenesulfonamide is unique due to the combination of the amino, chlorine, and ethyl groups on the benzenesulfonamide scaffold. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C8H11ClN2O2S |
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Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-amino-2-chloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2,10H2,1H3 |
InChI Key |
YIWMKXVQGYLRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
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